BenchChemオンラインストアへようこそ!

Abaecin isoform 2

Antimicrobial resistance Gram-negative plant pathogens Peptide selectivity

Abaecin isoform 2 (Bombus terrestris) is the definitive PrAMP for studying DnaK-dependent intracellular targeting, hymenoptaecin synergy, and ionic-strength-sensitive mechanisms. Unlike apidaecins, it lacks standalone activity at ≤200 μM and requires pore-forming peptide combination for bactericidal effect. Essential for apidaecin-resistance circumvention research in Xanthomonas and for time-course pharmacodynamic studies of delayed intracellular killing. Ensure assay reproducibility by selecting the isoform validated for Toll/Imd dual-pathway regulation.

Molecular Formula
Molecular Weight
Cat. No. B1578670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbaecin isoform 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abaecin Isoform 2: Proline-Rich Antimicrobial Peptide from Bombus terrestris for Research Procurement


Abaecin isoform 2 is a proline-rich antimicrobial peptide (PrAMP) produced by the buff-tailed bumblebee Bombus terrestris. It belongs to the abaecin family of insect antimicrobial peptides, which are key components of the innate humoral immune defense in Hymenoptera [1]. Structurally, abaecin isoform 2 comprises a 34-amino acid sequence (PPRPGQSKPFPTFPGHGPFNPKTQWPYPLPNPGH) with a high proline content that prevents stable α-helical conformation . Unlike many membrane-active AMPs, abaecin isoform 2 functions primarily through intracellular target binding, interacting with the bacterial chaperone protein DnaK to exert its antimicrobial effects [2]. This isoform is distinct from the canonical honeybee abaecin (Apis mellifera) in sequence composition and species origin, and exhibits a unique pharmacological profile that necessitates careful selection in experimental systems.

Why Generic Substitution of Abaecin Isoform 2 Fails: Critical Selectivity and Synergy Requirements


Substituting abaecin isoform 2 with other insect PrAMPs such as apidaecins or even other abaecin isoforms introduces substantial experimental variability and risks invalidating research outcomes. First, abaecin isoform 2 exhibits negligible standalone antibacterial activity at concentrations up to 200 μM against Gram-negative bacteria including E. coli, requiring synergistic combination with pore-forming peptides like hymenoptaecin to achieve bactericidal effects [1]. This functional dependency fundamentally distinguishes it from apidaecins, which demonstrate immediate, concentration-dependent killing [2]. Second, the ionic strength sensitivity of abaecin isoform 2—wherein antimicrobial activity is abolished at medium ionic strength conditions—contrasts markedly with apidaecins, which retain activity under physiological salt concentrations [2]. Third, distinct regulatory pathways govern isoform-specific expression: abaecin is regulated by both Toll and Imd pathways, whereas other bee AMPs such as defensin-1 rely exclusively on Toll pathway activation [3]. Consequently, generic substitution without empirical validation of these context-dependent properties compromises assay reproducibility and may lead to false-negative results in antimicrobial screening or mechanistic studies.

Abaecin Isoform 2 Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Abaecin Isoform 2 Demonstrates Selective Activity Against Apidaecin-Resistant Xanthomonas Strain

Abaecin isoform 2, sharing the core functional properties of the abaecin peptide family, exhibits its highest specific activity against an apidaecin-resistant Xanthomonas strain—a pathogen for which apidaecins show minimal or no inhibitory effect. This selectivity profile provides a critical experimental advantage when studying apidaecin resistance mechanisms or screening for compounds effective against apidaecin-insensitive Gram-negative bacteria [1]. The original characterization of abaecin explicitly identified that 'the highest observed specific activity was against an apidaecin-resistant Xanthomonas strain,' establishing a clear differentiation from the apidaecin class [1].

Antimicrobial resistance Gram-negative plant pathogens Peptide selectivity

Abaecin Isoform 2 Exhibits Delayed Bactericidal Kinetics Versus Immediate Apidaecin Action

Abaecin isoform 2 demonstrates delayed bactericidal activity in contrast to the immediate killing action observed with apidaecins. The original characterization study reported that 'in contrast to the immediate action of apidaecins, bactericidal activity is delayed' for abaecin [1]. This temporal distinction reflects divergent mechanisms of action: apidaecins rapidly permeabilize bacterial membranes, whereas abaecin requires intracellular accumulation and DnaK binding before exerting antimicrobial effects [2]. This kinetic difference has practical implications for time-course experimental designs.

Bactericidal kinetics Time-kill assay Mechanism of action

Abaecin Isoform 2 Activity Is Abolished at Medium Ionic Strength, Unlike Apidaecins

Abaecin isoform 2 displays pronounced sensitivity to ionic strength conditions, with antimicrobial activity lost at medium ionic strength—a property not shared by apidaecins. The original characterization study reported 'its inability to inhibit bacterial growth at medium ionic strength' as a key differentiating feature from the apidaecins [1]. This salt-sensitivity profile dictates strict control over assay buffer composition when using abaecin isoform 2 and precludes its use in experiments conducted under physiological salt concentrations where apidaecins remain functional.

Ionic strength sensitivity Assay conditions Physiological relevance

Abaecin Isoform 2 Requires Synergistic Combination with Pore-Forming Peptides for Bactericidal Activity

Abaecin isoform 2 exhibits negligible standalone antibacterial activity against Escherichia coli at concentrations up to 200 μM and requires synergistic combination with sublethal doses of the pore-forming peptide hymenoptaecin to achieve bactericidal effects. In direct comparative assays, 'Abaecin displayed no detectable activity against Escherichia coli when tested alone at concentrations of up to 200 μM, whereas hymenoptaecin affected bacterial cell growth and viability but only at concentrations greater than 2 μM. In combination, as little as 1.25 μM abaecin enhanced the bactericidal effects of hymenoptaecin' [1]. This obligatory synergy contrasts with many AMPs that function independently and necessitates combinatorial experimental designs.

Synergy Antimicrobial potentiation Combination therapy

Abaecin Isoform 2 Binds DnaK Chaperone as Primary Intracellular Target, Distinct from Membrane-Active AMPs

Abaecin isoform 2 exerts its antimicrobial effects through specific binding to the bacterial chaperone protein DnaK—an evolutionarily conserved central organizer of the bacterial chaperone network—rather than through direct membrane disruption. This mechanism is fundamentally distinct from membrane-active AMPs such as hymenoptaecin and melittin. The intracellular targeting mechanism was confirmed by studies showing that 'abaecin interacts with Escherichia coli DnaK but shows negligible antibacterial activity unless it is combined with sublethal doses of the pore-forming peptide hymenoptaecin,' which facilitates abaecin entry across the compromised bacterial membrane [1]. Additionally, abaecin 'was found to reduce the minimal inhibitory concentration of hymenoptaecin and to interact with the bacterial chaperone DnaK when the membrane was compromised by hymenoptaecin' [2].

DnaK binding Intracellular targeting Chaperone inhibition

Abaecin Isoform 2 Demonstrates Lower Specific Activity Against Gram-Negative Plant Pathogens Versus Apidaecins

Abaecin isoform 2 exhibits lower specific activities against Gram-negative plant pathogens compared to apidaecins, as established in the original characterization study: 'The newly identified peptide's broad spectrum, lower specific activities against Gram-negative plant pathogens and its inability to inhibit bacterial growth at medium ionic strength are different from the apidaecins' [1]. This reduced potency against certain Gram-negative targets informs experimental selection: apidaecins may be preferred for high-potency applications against susceptible Gram-negative strains, whereas abaecin isoform 2 offers advantages in specificity against apidaecin-resistant variants.

Specific activity Gram-negative pathogens Potency comparison

Abaecin Isoform 2: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Apidaecin-Resistance Mechanism Studies and Drug Discovery Screening

Abaecin isoform 2 is the preferred research tool for investigating apidaecin resistance mechanisms in Gram-negative bacteria, particularly in Xanthomonas species. Based on direct comparative evidence showing that abaecin exhibits its highest specific activity against an apidaecin-resistant Xanthomonas strain [1], this isoform enables researchers to study resistance circumvention strategies and screen for compounds that retain activity where apidaecins fail. Procurement of abaecin isoform 2 is essential for laboratories focused on antimicrobial resistance in plant-associated bacterial pathogens and agricultural biocontrol applications.

Antimicrobial Peptide Synergy and DnaK Chaperone Targeting Studies

Abaecin isoform 2 serves as a critical reagent for investigating intracellular antimicrobial targeting mechanisms, specifically DnaK chaperone binding and synergistic potentiation with pore-forming peptides. The quantitative evidence demonstrates that abaecin requires combination with hymenoptaecin (1.25 μM abaecin enhances hymenoptaecin's bactericidal effects, while being inactive alone at concentrations up to 200 μM) [2], and that its mechanism involves specific DnaK interaction upon membrane compromise [3]. This application scenario is uniquely suited to abaecin isoform 2 and cannot be replicated with membrane-active AMPs such as apidaecins or melittin.

Low Ionic Strength Antimicrobial Assays and Buffer Optimization Studies

Abaecin isoform 2 is indicated for research applications requiring strict control over assay ionic strength conditions. The established evidence showing complete loss of antibacterial activity at medium ionic strength, in contrast to apidaecins which retain activity under these conditions [1], positions abaecin isoform 2 as a model peptide for studying salt-dependent antimicrobial mechanisms and for validating buffer optimization protocols in antimicrobial screening workflows. This scenario is particularly relevant for researchers developing standardized AMP testing methodologies.

Time-Course Mechanistic Studies of Delayed Bactericidal Kinetics

Abaecin isoform 2 is optimally suited for time-course experimental designs investigating delayed bactericidal mechanisms. The direct comparative evidence showing delayed bactericidal activity for abaecin versus immediate action for apidaecins [1] enables researchers to conduct kinetic studies differentiating rapid membrane-active killing from slower intracellular targeting mechanisms. This temporal resolution is critical for understanding the pharmacodynamics of PrAMPs and for developing time-dependent antimicrobial treatment strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abaecin isoform 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.